
Nordeoxycholic acid disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nordeoxycholic acid disulfate is a bile acid derivative that plays a significant role in bile acid metabolism. It is a secondary bile acid formed through the metabolism of primary bile acids by intestinal microbiota. This compound is known for its unique chemical properties and biological functions, which distinguish it from other bile acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nordeoxycholic acid disulfate typically involves the sulfation of nordeoxycholic acid. This process can be carried out using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete sulfation.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of advanced purification techniques such as high-performance liquid chromatography ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Nordeoxycholic acid disulfate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Nordeoxycholic acid disulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid metabolism and the effects of sulfation on bile acid properties.
Biology: Investigated for its role in regulating bile flow and cholesterol metabolism.
Medicine: Explored for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mecanismo De Acción
Nordeoxycholic acid disulfate exerts its effects through several molecular targets and pathways. It interacts with bile acid receptors such as the farnesoid X receptor and the G protein-coupled bile acid receptor. These interactions regulate the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences signaling pathways related to lipid and glucose metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Deoxycholic acid: A primary bile acid with similar metabolic pathways but different chemical properties.
Lithocholic acid: Another secondary bile acid with distinct biological functions.
Chenodeoxycholic acid: A primary bile acid with similar therapeutic applications but different molecular targets.
Uniqueness
Nordeoxycholic acid disulfate is unique due to its specific sulfation, which imparts distinct chemical and biological properties. This modification enhances its solubility and alters its interaction with bile acid receptors, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
124183-28-4 |
|---|---|
Fórmula molecular |
C23H38O10S2 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,12-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O10S2/c1-13(10-21(24)25)17-6-7-18-16-5-4-14-11-15(32-34(26,27)28)8-9-22(14,2)19(16)12-20(23(17,18)3)33-35(29,30)31/h13-20H,4-12H2,1-3H3,(H,24,25)(H,26,27,28)(H,29,30,31)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 |
Clave InChI |
PZNXZOVYTZDYNB-AHFDLSHQSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
SMILES canónico |
CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


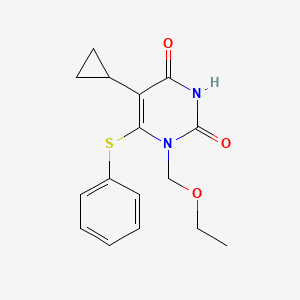
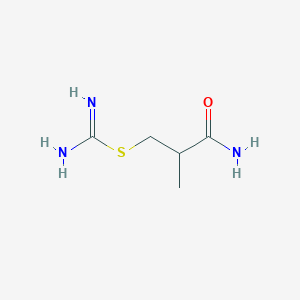
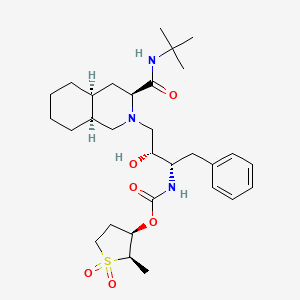


![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
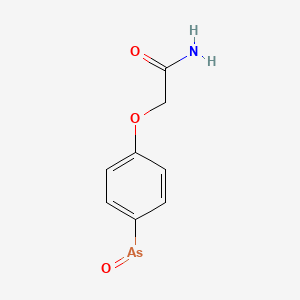
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
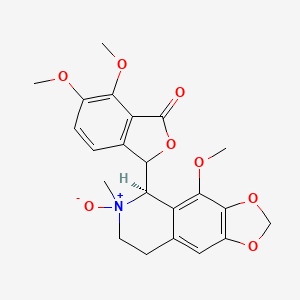
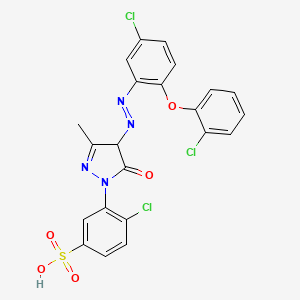
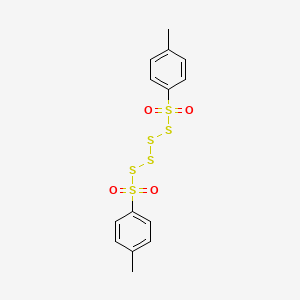
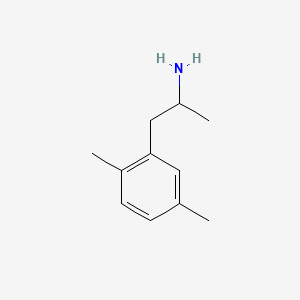

![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
